An In-depth Technical Guide to 1-(Methylamino)cyclopentane-1-carbonitrile: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-(Methylamino)cyclopentane-1-carbonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(methylamino)cyclopentane-1-carbonitrile, a member of the α-aminonitrile class of compounds. These molecules are of significant interest in organic synthesis and medicinal chemistry due to their versatile reactivity and potential as precursors to valuable pharmacophores. This document will delve into the known and predicted chemical properties of 1-(methylamino)cyclopentane-1-carbonitrile, detail its probable synthetic routes based on established methodologies for α-aminonitriles, explore its chemical reactivity, and discuss its potential applications in drug discovery and development. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical synthesis and pharmaceutical sciences.
Introduction to α-Aminonitriles and 1-(Methylamino)cyclopentane-1-carbonitrile
α-Aminonitriles are a class of organic compounds characterized by the presence of both an amino group and a nitrile group attached to the same carbon atom. Their discovery dates back to 1850 with the pioneering work of Adolph Strecker, who first synthesized an α-aminonitrile that was subsequently hydrolyzed to the amino acid alanine.[1] This seminal work, known as the Strecker synthesis, remains a cornerstone for the preparation of these valuable intermediates.[2] The bifunctional nature of α-aminonitriles makes them highly versatile building blocks in organic synthesis, serving as precursors to α-amino acids, diamines, and various heterocyclic compounds.[3][4]
1-(Methylamino)cyclopentane-1-carbonitrile (Figure 1) is a specific α-aminonitrile featuring a cyclopentyl ring, a methylamino group, and a cyano group all attached to a quaternary carbon. This unique structural arrangement suggests its potential as a scaffold in the design of novel therapeutic agents. The cyclopentane moiety can impart favorable pharmacokinetic properties, such as increased metabolic stability and lipophilicity, which are often desirable in drug candidates.[5]
Figure 1: Chemical Structure of 1-(Methylamino)cyclopentane-1-carbonitrile
Caption: Structure of 1-(Methylamino)cyclopentane-1-carbonitrile.
Physicochemical Properties
While experimentally determined physicochemical data for 1-(methylamino)cyclopentane-1-carbonitrile is not extensively available in the public domain, we can infer some of its properties based on its structure and data from chemical databases.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂ | [6][7][8] |
| Molecular Weight | 124.18 g/mol | [7][8] |
| CAS Number | 55793-49-2 | [7][8] |
| Predicted XlogP | 0.6 | [6] |
| SMILES | CNC1(CCCC1)C#N | [6] |
| InChI | InChI=1S/C7H12N2/c1-9-7(6-8)4-2-3-5-7/h9H,2-5H2,1H3 | [6] |
XlogP is a computed measure of a compound's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties in a biological system.
Synthesis of 1-(Methylamino)cyclopentane-1-carbonitrile
The most direct and widely employed method for the synthesis of α-aminonitriles is the Strecker reaction .[1][2][9] This multicomponent reaction typically involves the one-pot condensation of a ketone or aldehyde, an amine, and a cyanide source.[10]
For the synthesis of 1-(methylamino)cyclopentane-1-carbonitrile, the logical precursors would be cyclopentanone, methylamine, and a cyanide source such as trimethylsilyl cyanide (TMSCN) or an alkali metal cyanide like potassium cyanide (KCN).
Proposed Synthetic Protocol: Strecker Reaction
This protocol is a generalized procedure based on established methods for α-aminonitrile synthesis.[2]
Reaction Scheme:
Caption: Proposed Strecker synthesis of 1-(Methylamino)cyclopentane-1-carbonitrile.
Step-by-Step Methodology:
-
Imine Formation: In a well-ventilated fume hood, cyclopentanone is dissolved in a suitable solvent such as methanol or ethanol. An equimolar amount of methylamine (as a solution in a solvent or as a gas) is added to the reaction mixture. The reaction is typically stirred at room temperature. The formation of the N-methylcyclopentanimine intermediate is an equilibrium process.[10]
-
Cyanide Addition: To the solution containing the in-situ generated imine, a cyanide source is added. If using potassium cyanide, a weak acid (e.g., acetic acid) is often added to generate hydrocyanic acid (HCN) in situ. Alternatively, and more safely, trimethylsilyl cyanide (TMSCN) can be used, often in the presence of a Lewis acid catalyst.[11] The reaction mixture is stirred, and the progress is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion of the reaction, the mixture is carefully quenched, for instance, with an aqueous solution of sodium bicarbonate if an acid was used. The product is then extracted into an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can then be purified by techniques such as column chromatography or distillation.
Causality Behind Experimental Choices:
-
Solvent: Protic solvents like methanol or ethanol can facilitate imine formation.
-
Cyanide Source: While traditional methods use KCN or NaCN with a weak acid, TMSCN is often preferred in modern synthesis due to its lower toxicity and better solubility in organic solvents.[11]
-
Catalyst: Lewis acids can be employed to activate the imine towards nucleophilic attack by the cyanide ion, potentially increasing the reaction rate and yield.[11]
Chemical Reactivity and Potential Transformations
The dual functionality of 1-(methylamino)cyclopentane-1-carbonitrile opens up avenues for a variety of chemical transformations, making it a valuable synthetic intermediate.
Hydrolysis of the Nitrile Group
The nitrile functionality can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or an amide.[12][13][14][15][16]
-
Acidic Hydrolysis: Heating the α-aminonitrile in the presence of a strong aqueous acid (e.g., HCl or H₂SO₄) will typically lead to the formation of the corresponding α-amino acid, 1-(methylamino)cyclopentane-1-carboxylic acid.[10][13][14] The reaction proceeds through an amide intermediate.[12]
-
Basic Hydrolysis: Treatment with a strong base (e.g., NaOH) at elevated temperatures will initially form the carboxylate salt of the α-amino acid.[12][14] Subsequent acidification is required to obtain the free amino acid. Milder basic conditions may allow for the isolation of the intermediate α-amino amide.[12]
Caption: Hydrolysis reactions of 1-(Methylamino)cyclopentane-1-carbonitrile.
Reduction of the Nitrile Group
The nitrile group can be reduced to a primary amine, yielding a vicinal diamine.[17][18][19][20]
-
Catalytic Hydrogenation: This can be achieved using hydrogen gas in the presence of a metal catalyst such as Raney nickel or palladium on carbon (Pd/C).[17] The addition of ammonia can help to minimize the formation of secondary and tertiary amine byproducts.[17]
-
Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃-THF) can effectively reduce the nitrile to a primary amine.[17][18][20]
This transformation would convert 1-(methylamino)cyclopentane-1-carbonitrile into 1-(aminomethyl)-N-methylcyclopentan-1-amine, a valuable building block for the synthesis of ligands and pharmaceuticals.
Caption: Reduction of 1-(Methylamino)cyclopentane-1-carbonitrile.
Applications in Drug Discovery and Development
The structural motifs accessible from 1-(methylamino)cyclopentane-1-carbonitrile are prevalent in many biologically active molecules.
-
Precursor to Novel Amino Acids: The corresponding α-amino acid, 1-(methylamino)cyclopentane-1-carboxylic acid, represents a non-proteinogenic amino acid. Its incorporation into peptides could lead to compounds with enhanced stability and novel biological activities.
-
Scaffold for Bioactive Molecules: The cyclopentane ring is a common feature in many approved drugs, including those for treating viral infections and cancer.[5] The functional groups on 1-(methylamino)cyclopentane-1-carbonitrile provide handles for further chemical modifications, allowing for the exploration of a diverse chemical space in the search for new drug candidates.
-
Potential for Bioisosteric Replacement: The nitrile group itself is found in over 30 approved pharmaceuticals and is often used as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom. It can participate in key binding interactions with biological targets.
Given the prevalence of cyclopentane-containing compounds in medicinal chemistry, 1-(methylamino)cyclopentane-1-carbonitrile represents a promising starting point for the development of new therapeutics.[5]
Safety and Handling
-
Toxicity: Nitriles can be toxic if ingested, inhaled, or absorbed through the skin. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handling Cyanides: If using alkali metal cyanides for the synthesis, extreme caution must be exercised as they are highly toxic. Acidification of cyanide salts liberates highly toxic hydrogen cyanide gas. All manipulations involving cyanides should be performed in a certified chemical fume hood by trained personnel.
Conclusion
1-(Methylamino)cyclopentane-1-carbonitrile is a fascinating molecule with significant potential as a building block in organic synthesis and medicinal chemistry. While specific experimental data for this compound is limited, its chemical properties and reactivity can be reliably inferred from the well-established chemistry of α-aminonitriles. The straightforward access to this compound via the Strecker reaction, coupled with the diverse transformations of its nitrile and amino functionalities, makes it an attractive starting material for the synthesis of novel amino acids, diamines, and other complex molecules with potential biological activity. Further research into the synthesis, characterization, and biological evaluation of 1-(methylamino)cyclopentane-1-carbonitrile and its derivatives is warranted and could lead to the discovery of new therapeutic agents.
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